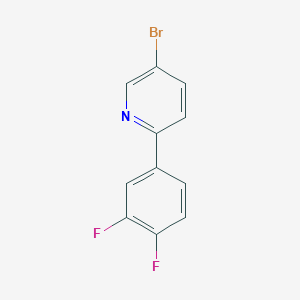

5-Bromo-2-(3,4-difluorophenyl)pyridine

Description

Significance of Aryl Pyridine (B92270) Scaffolds in Contemporary Chemical Synthesis

The pyridine ring is a ubiquitous structural motif in medicinal chemistry and materials science. sigmaaldrich.com Its presence in numerous natural products, such as vitamins and alkaloids, has long signaled its biological relevance. sigmaaldrich.com In modern drug discovery, the pyridine scaffold is considered a "privileged" structure because it can interact with a wide range of biological targets. This versatility has led to the incorporation of pyridine and its derivatives into a vast number of FDA-approved drugs, where they serve as core components in treatments for a wide array of diseases. mdpi.com

Aryl pyridines, which feature a phenyl group or other aromatic system directly attached to the pyridine ring, are particularly significant. This combination allows for the creation of rigid, well-defined three-dimensional structures that can be optimized for specific binding interactions with proteins and enzymes. The ability to easily modify both the pyridine and the aryl ring enables the generation of large chemical libraries for high-throughput screening, a cornerstone of modern pharmaceutical research.

The Strategic Position of Halogenated Pyridines in Organic Transformations

The introduction of halogen atoms onto a pyridine ring provides chemists with powerful tools for molecular construction. Halogens such as bromine and chlorine serve as versatile synthetic "handles," enabling a wide variety of subsequent chemical modifications. researchgate.net They are particularly crucial for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. nih.govnih.gov These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

In a molecule like 5-Bromo-2-(3,4-difluorophenyl)pyridine, the bromine atom at the 5-position is a prime site for such cross-coupling reactions. This allows for the straightforward introduction of a wide range of other functional groups, including alkyl, alkenyl, and other aryl moieties. This strategic functionalization is essential for the systematic exploration of structure-activity relationships (SAR) in drug discovery, where small changes to a molecule's structure can lead to significant changes in its biological activity.

Rationale for the Academic Investigation of this compound

The specific structure of this compound makes it a compound of significant academic and practical interest. It combines the valuable aryl pyridine core with strategically placed halogen atoms that offer distinct opportunities for chemical synthesis.

The primary rationale for its investigation lies in its role as a versatile building block. The synthesis of this compound would typically be achieved through a palladium-catalyzed cross-coupling reaction, for instance, between a dibrominated pyridine, such as 2,5-dibromopyridine (B19318), and (3,4-difluorophenyl)boronic acid. The differential reactivity of the bromine atoms on the pyridine ring would be key to achieving a selective synthesis.

Once synthesized, the remaining bromine atom at the 5-position serves as a reactive site for introducing further complexity. This allows chemists to design and execute multi-step synthetic routes to create novel, highly functionalized molecules. The presence of the difluorophenyl group is also significant; the inclusion of fluorine atoms in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Therefore, this compound is a valuable intermediate for the synthesis of new chemical entities with potential applications in pharmacology and materials science.

While specific experimental data for this exact compound is not widely available in public databases, its structural features suggest its utility as a synthetic intermediate. Below is a table of predicted or analogous physicochemical properties.

| Property | Value/Information | Source/Note |

|---|---|---|

| Molecular Formula | C₁₁H₆BrF₂N | Calculated |

| Molecular Weight | 270.07 g/mol | Calculated |

| CAS Number | Not readily available | Based on database search |

| Boiling Point | ~95 °C at 0.4 mmHg | Analog: 2-(2,4-Difluorophenyl)pyridine |

| Density | ~1.254 g/mL at 25 °C | Analog: 2-(2,4-Difluorophenyl)pyridine |

Overview of Research Trends Pertaining to Poly-Substituted Pyridine Derivatives

Current research in heterocyclic chemistry shows a strong trend toward the development of efficient methods for the synthesis of poly-substituted pyridines. The goal is to create structurally complex and diverse molecules for various applications. Advances in catalysis, particularly with transition metals like palladium and nickel, have enabled the creation of new synthetic routes that are more efficient and versatile than traditional condensation methods. researchgate.netnih.gov

Multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product, are gaining popularity for the synthesis of highly functionalized pyridines. These methods are often more atom-economical and environmentally friendly. Furthermore, there is a growing interest in the late-stage functionalization of complex molecules containing a pyridine ring, allowing for the rapid diversification of drug candidates.

The application of these advanced synthetic methods is leading to the discovery of new poly-substituted pyridine derivatives with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. In materials science, tailored pyridine derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic applications.

Structure

3D Structure

Properties

Molecular Formula |

C11H6BrF2N |

|---|---|

Molecular Weight |

270.07 g/mol |

IUPAC Name |

5-bromo-2-(3,4-difluorophenyl)pyridine |

InChI |

InChI=1S/C11H6BrF2N/c12-8-2-4-11(15-6-8)7-1-3-9(13)10(14)5-7/h1-6H |

InChI Key |

VQDGEXONUHUKGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=C(C=C2)Br)F)F |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 5 Bromo 2 3,4 Difluorophenyl Pyridine

Retrosynthetic Deconstruction Leading to Precursor Identification

A retrosynthetic analysis of 5-Bromo-2-(3,4-difluorophenyl)pyridine reveals that the most logical disconnection is at the C2-C1' bond between the pyridine (B92270) and the phenyl rings. This disconnection points to two primary precursor fragments: a substituted pyridine and a substituted benzene (B151609) derivative. The nature of these precursors is dictated by the chosen synthetic methodology, most commonly a transition metal-catalyzed cross-coupling reaction.

For a Suzuki-Miyaura coupling, the precursors would be 2,5-dibromopyridine (B19318) and (3,4-difluorophenyl)boronic acid. Alternatively, the roles could be reversed, utilizing 5-bromo-2-pyridylboronic acid and 1-bromo-3,4-difluorobenzene. However, the former approach is often preferred due to the commercial availability and stability of the starting materials.

In the case of a Negishi coupling, the precursors would involve an organozinc reagent. A plausible route would be the reaction of 2,5-dibromopyridine with a (3,4-difluorophenyl)zinc halide. This organozinc reagent can be prepared in situ from 1-bromo-3,4-difluorobenzene.

Direct Coupling Strategies for Constructing the 2-Aryl Pyridine Linkage

The formation of the C-C bond between the pyridine and phenyl rings is most efficiently achieved through direct coupling strategies, predominantly utilizing transition metal catalysts. Palladium and nickel-based catalytic systems have proven to be particularly effective for this transformation.

Palladium-Catalyzed Cross-Coupling Protocols: Suzuki-Miyaura Variations

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, including this compound. This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

For the synthesis of 2-arylpyridines, phosphine-based ligands are frequently used. Triphenylphosphine (PPh₃) is a common and cost-effective ligand. However, more electron-rich and bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and various biaryl phosphine ligands (e.g., SPhos, XPhos), can often provide higher catalytic activity, especially for challenging substrates. The selection of the optimal ligand is often determined empirically for a specific reaction.

A typical catalytic system for the synthesis of this compound would involve a palladium precursor like Pd(OAc)₂ in combination with a suitable phosphine ligand.

Table 1: Representative Palladium Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Loading (mol%) |

|---|---|---|

| Pd(OAc)₂ | PPh₃ | 1-5 |

| Pd(PPh₃)₄ | - | 1-5 |

| PdCl₂(dppf) | dppf | 1-3 |

Note: The optimal catalyst system and loading can vary depending on the specific reaction conditions.

The choice of solvent and the reaction temperature are critical parameters that significantly impact the efficiency of the Suzuki-Miyaura coupling. A variety of solvents can be used, often in combination with water, as the presence of water can facilitate the transmetalation step. Common solvent systems include toluene/water, dioxane/water, and dimethylformamide (DMF)/water. The selection of the solvent is often influenced by the solubility of the reactants and the catalyst.

The reaction temperature is another key variable that needs to be optimized. Generally, Suzuki-Miyaura reactions are conducted at elevated temperatures, typically ranging from 80 °C to 120 °C, to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of side products. Therefore, a careful optimization of the temperature is necessary to achieve a high yield of the desired product in a reasonable timeframe.

Table 2: Influence of Solvent and Temperature on Suzuki-Miyaura Coupling

| Solvent System | Temperature (°C) | General Outcome |

|---|---|---|

| Toluene/H₂O | 90-110 | Good for many standard couplings. |

| Dioxane/H₂O | 80-100 | Often provides good yields and is a common choice. |

| DMF/H₂O | 100-120 | Can be effective for less reactive substrates. |

Note: These are general guidelines, and the optimal conditions should be determined experimentally.

Nickel-Mediated Approaches: Negishi and Related Coupling Reactions

Nickel-catalyzed cross-coupling reactions, particularly the Negishi coupling, offer a valuable alternative to palladium-based methods for the synthesis of this compound. The Negishi reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. Nickel catalysts are often more cost-effective than their palladium counterparts and can exhibit unique reactivity.

The synthesis of this compound via a Negishi coupling would typically involve the reaction of 2,5-dibromopyridine with a (3,4-difluorophenyl)zinc halide. The organozinc reagent can be prepared from the corresponding Grignard or organolithium reagent by transmetalation with a zinc salt, such as zinc chloride (ZnCl₂).

Common nickel catalysts for Negishi couplings include Ni(PPh₃)₂Cl₂ and Ni(acac)₂. The choice of ligand can also be important in nickel-catalyzed reactions to modulate the reactivity and stability of the catalyst.

Alternative Transition Metal Catalyzed Methods for C-C Bond Formation

While palladium and nickel are the most commonly employed metals for the synthesis of 2-arylpyridines, other transition metals have also been investigated for this type of C-C bond formation. Copper-catalyzed cross-coupling reactions, for instance, have emerged as a promising alternative. These reactions can sometimes be performed under milder conditions and may offer different selectivity compared to palladium and nickel. For example, copper-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters has been reported as a method to access 2-arylpyridines. rsc.org Another approach involves the copper-catalyzed aerobic synthesis from acetophenones and 1,3-diaminopropane. acs.org

Iron-catalyzed cross-coupling reactions are also gaining attention as a more sustainable and economical approach, although their application to the synthesis of complex molecules like this compound is still under development. These alternative methods, while less established than the Suzuki-Miyaura and Negishi reactions for this specific target, represent an active area of research with the potential for more environmentally friendly and cost-effective synthetic routes.

Sequential Functionalization of Pyridine Rings to Access the Target Structure

A common and effective strategy involves the use of a precursor like 2,5-dibromopyridine. The difference in reactivity between the C2 and C5 positions on the pyridine ring allows for selective functionalization. The C2 position is generally more activated towards palladium-catalyzed cross-coupling reactions, enabling a regioselective arylation.

Regioselective Bromination of Pyridine Precursors

Achieving the desired 5-bromo substitution pattern is a critical step in synthetic routes that build the aryl-pyridine bond first. The pyridine ring is electron-deficient, making it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. mdpi.comrsc.org Furthermore, the nitrogen atom deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions. Electrophilic attack, therefore, preferentially occurs at the meta positions (C3, C5). mdpi.comtcichemicals.com

For a precursor such as 2-(3,4-difluorophenyl)pyridine (B3264169), direct bromination would be directed to the C5 position due to the electronic nature of the pyridine ring. The reaction typically requires harsh conditions, such as high temperatures (e.g., 300°C) and the use of elemental bromine, to overcome the ring's low reactivity. mdpi.com The reaction proceeds via the standard EAS mechanism, where the stability of the cationic intermediate (the σ-complex) dictates the regiochemical outcome. Intermediates resulting from attack at C3 or C5 are more stable as they avoid placing a positive charge on the electronegative nitrogen atom, unlike the intermediates for C2, C4, or C6 attack. rsc.org

Alternative methods for achieving regioselective bromination under milder conditions are actively researched. One approach involves the use of pyridine N-oxides, which activates the ring towards electrophilic substitution, particularly at the C2 and C4 positions. However, for C5 bromination, direct EAS on the pyridine core remains a more conventional, albeit challenging, approach. acs.orgresearchgate.net

Subsequent Arylation Methodologies

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming the C-C bond between the pyridine and phenyl rings. The Suzuki-Miyaura reaction is particularly prominent, involving the coupling of a halo-pyridine with an arylboronic acid. researchgate.netlookchem.com

In a pathway starting with 2,5-dibromopyridine, a regioselective Suzuki-Miyaura coupling can be performed with (3,4-difluorophenyl)boronic acid. The C2-bromide is more susceptible to oxidative addition to the Pd(0) catalyst than the C5-bromide, allowing for the selective formation of the 2-aryl-5-bromopyridine product. This selectivity can be controlled by carefully choosing the catalyst, ligands, and reaction conditions. N-heterocyclic carbene (NHC) ligands, for example, have been shown to facilitate selective mono-arylation of dihalopyridines. semanticscholar.orgresearchgate.net

Key components of these arylation reactions include a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (e.g., PPh₃, PCy₃), and a base (e.g., K₂CO₃, K₃PO₄) in an appropriate solvent system, often a mixture of an organic solvent and water (e.g., Dioxane/H₂O). lookchem.comacs.orgwhiterose.ac.uk

| Pyridine Precursor | Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PEPPSI-themed NHC | K₂CO₃ | Pyridine | 60°C | Good | semanticscholar.org |

| 2-Bromopyridine | Arylboronic acid | Pd(OAc)₂ (ligand-free) | - | aq. Isopropanol | - | High | lookchem.com |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100°C, MW | 74% | whiterose.ac.uk |

| Aryl Bromides | Phenylboronic acid | Pd(OAc)₂ / TPPTS | iPr₂NH | CH₃CN/H₂O | 80°C | Good-Excellent | acs.org |

Process Optimization and Yield Enhancement in Laboratory-Scale Synthesis

For instance, the catalyst loading (in mol% or ppm) is a critical factor; reducing the amount of palladium is desirable for both cost and environmental reasons, as well as to minimize contamination of the final product. The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice can influence selectivity and reaction rates; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes are often employed. researchgate.net

The selection of the base and solvent system is also paramount. The base is required to activate the boronic acid in the transmetalation step of the Suzuki reaction, while the solvent must solubilize the reactants and facilitate the reaction. Aqueous solvent systems are often preferred for their environmental benefits and can enhance reaction rates. lookchem.com Purification of the final product, typically through column chromatography or recrystallization, must also be optimized to maximize the recovery of the pure compound.

| Parameter | Variation | Observation / Rationale | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C | Different precursors have varying activity and stability. Pd/C offers advantages in heterogeneous catalysis and easy removal. | researchgate.netlookchem.com |

| Ligand | PPh₃, PCy₃, NHCs, Buchwald-type ligands | Ligand choice affects catalyst activity, stability, and selectivity (e.g., mono- vs. di-arylation). | researchgate.net |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, iPr₂NH | Base strength and solubility impact the rate of transmetalation and overall reaction efficiency. | lookchem.comacs.org |

| Solvent | Toluene, Dioxane, DMF, aq. mixtures | Solvent polarity and aprotic/protic nature influence solubility and reaction kinetics. Aqueous systems can be beneficial. | lookchem.com |

| Temperature | Room Temp to >100°C | Higher temperatures can increase reaction rates but may lead to catalyst decomposition or side reactions. Optimization is key. | researchgate.net |

Comparative Analysis of Synthetic Routes for this compound

When designing a synthesis for this compound, a comparative analysis of potential routes is essential to select the most efficient and practical approach.

Route A: Regioselective Arylation of 2,5-Dibromopyridine This is often a preferred route. It begins with a commercially available precursor and exploits the differential reactivity of the two bromine atoms. A Suzuki-Miyaura coupling with (3,4-difluorophenyl)boronic acid can be tuned to selectively react at the C2 position.

Advantages: Convergent approach, good potential for regioselectivity control through catalyst and ligand selection.

Disadvantages: Risk of side-product formation, including the di-arylated product or the isomeric 5-aryl-2-bromopyridine. Requires careful optimization to ensure high selectivity.

Route B: Arylation of 2-Chloropyridine (B119429) followed by Bromination This route involves first synthesizing 2-(3,4-difluorophenyl)pyridine via a Suzuki coupling of 2-chloropyridine (or 2-bromopyridine) with the corresponding boronic acid. The second step is the electrophilic bromination of this intermediate.

Advantages: The initial cross-coupling is often high-yielding and avoids selectivity issues seen in dihalo-substrates.

Disadvantages: The subsequent bromination step is challenging. It requires harsh conditions (high temperature) to overcome the electron-deficient nature of the pyridine ring, which may not be compatible with all functional groups and can lead to lower yields.

| Feature | Route A (Arylation of 2,5-Dibromopyridine) | Route B (Bromination of 2-Arylpyridine) |

|---|---|---|

| Starting Material | 2,5-Dibromopyridine | 2-Chloropyridine / 2-Bromopyridine |

| Key Challenge | Achieving high regioselectivity in the mono-arylation step. | Overcoming the low reactivity of the pyridine ring in the electrophilic bromination step. |

| Reaction Conditions | Mild to moderate (cross-coupling). | Mild (cross-coupling); Harsh/High-temperature (bromination). |

| Potential Side Products | Di-arylated pyridine, isomeric mono-arylated product. | Minimal in the coupling step; potential for charring/decomposition during bromination. |

| Overall Assessment | Elegant and potentially more efficient if selectivity can be optimized. | More linear and potentially lower-yielding due to the harsh bromination step. |

Chemical Reactivity, Derivatization, and Transformation Studies of 5 Bromo 2 3,4 Difluorophenyl Pyridine

Reactivity of the Pyridine (B92270) Nitrogen in 5-Bromo-2-(3,4-difluorophenyl)pyridine

The nitrogen atom in the pyridine ring of this compound retains the fundamental nucleophilic and basic characteristics of a tertiary amine. iust.ac.ir This allows it to react readily with various electrophiles. The electron-withdrawing nature of the bromo and difluorophenyl substituents is expected to decrease the basicity of the nitrogen atom compared to unsubstituted pyridine, but it remains a key site for reactivity.

Key reactions involving the pyridine nitrogen include:

Protonation: In the presence of acids, the nitrogen lone pair accepts a proton to form the corresponding pyridinium salt.

Alkylation: Reaction with alkyl halides, such as methyl iodide, leads to the formation of N-alkyl pyridinium salts. iust.ac.ir

Oxidation: Treatment with peracids, like meta-chloroperoxybenzoic acid (m-CPBA), oxidizes the pyridine nitrogen to form the corresponding Pyridine-N-oxide. iust.ac.ir The formation of the N-oxide can alter the electronic properties of the pyridine ring, making it more susceptible to certain types of nucleophilic and electrophilic substitutions. iust.ac.ir

These fundamental reactions highlight the ability of the pyridine nitrogen to act as a reactive handle for modifying the compound's solubility, electronic properties, and further reactivity.

Transformations Involving the C-5 Bromine Atom

The bromine atom at the C-5 position of the pyridine ring is a key functional group for a variety of synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

The C-Br bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing diverse aryl, vinyl, and alkynyl groups at the C-5 position. mdpi.comnih.govresearchgate.net

Suzuki Coupling: This reaction involves coupling with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl structures. mdpi.comsigmaaldrich.com

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new C-C bond, yielding a substituted alkene.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylated alkyne.

Stille Coupling: This reaction utilizes an organostannane reagent to couple with the aryl bromide, offering a mild and versatile method for C-C bond formation.

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Product Type |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 5-Aryl-2-(3,4-difluorophenyl)pyridine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Alkenyl-2-(3,4-difluorophenyl)pyridine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2-(3,4-difluorophenyl)pyridine |

| Stille | Organostannane | Pd(PPh₃)₄, LiCl, Toluene | 5-Aryl/Vinyl-2-(3,4-difluorophenyl)pyridine |

This table provides illustrative examples of common cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C-5 position of the pyridine ring is generally challenging. The mechanism for SNAr on pyridine rings involves the formation of a negatively charged Meisenheimer intermediate. stackexchange.com This intermediate is best stabilized when the negative charge can be delocalized onto the electronegative nitrogen atom, which occurs with nucleophilic attack at the C-2 (ortho) and C-4 (para) positions. stackexchange.com

Since the C-5 position is meta to the nitrogen, a nucleophile attacking this site cannot delocalize the resulting negative charge onto the nitrogen atom. stackexchange.com Consequently, direct displacement of the C-5 bromine by common nucleophiles requires harsh reaction conditions and is often not a synthetically viable strategy compared to the cross-coupling or metal-halogen exchange pathways.

Metal-halogen exchange is a powerful and widely used method to convert the relatively unreactive C-Br bond into a highly nucleophilic organometallic species. wikipedia.orgresearchgate.net This transformation is typically achieved by treating this compound with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). wikipedia.orgnih.gov

The reaction proceeds rapidly to form 5-lithio-2-(3,4-difluorophenyl)pyridine. This organolithium intermediate is a potent nucleophile and can be "trapped" by reacting it with a wide variety of electrophiles to introduce new functional groups at the C-5 position. rsc.org

| Electrophile | Reagent Example | Functional Group Introduced |

| Proton Source | H₂O | -H (Des-bromo product) |

| Alkyl Halide | CH₃I | -CH₃ (Methyl) |

| Aldehyde/Ketone | Benzaldehyde | -CH(OH)Ph (Hydroxymethyl) |

| Carbon Dioxide | CO₂ (gas), then H⁺ | -COOH (Carboxylic Acid) |

| Amide | Dimethylformamide (DMF) | -CHO (Formyl) |

| Boronic Ester | Trimethyl borate | -B(OMe)₂ |

This table showcases the versatility of the metal-halogen exchange reaction for functionalizing the C-5 position.

Functionalization and Modification of the 3,4-Difluorophenyl Substituent

The 3,4-difluorophenyl ring is not inert and can undergo functionalization, primarily through electrophilic aromatic substitution or, more commonly, through direct C-H functionalization reactions. The two fluorine atoms are strong electron-withdrawing groups that deactivate the ring towards classical electrophilic substitution. However, they play a crucial role in directing regioselectivity in metal-catalyzed C-H activation reactions.

Palladium-catalyzed direct arylation reactions have shown high regioselectivity on substrates containing difluorophenyl groups. acs.orgbeilstein-journals.org The C-H bonds ortho to the fluorine atoms are more acidic and sterically accessible, making them preferential sites for activation. For the 3,4-difluorophenyl substituent, the most reactive C-H bonds are at the C-2 and C-5 positions of the phenyl ring. The C-H bond at the C-2 position, in particular, is flanked by the pyridine-substituted carbon and a fluorine atom, making it a highly probable site for functionalization. beilstein-journals.org This allows for the regioselective introduction of aryl groups or other functionalities, leading to the synthesis of complex poly-aromatic systems.

Regioselective Direct C-H Functionalization Strategies

Beyond the difluorophenyl ring, direct C-H functionalization can also be targeted at the pyridine ring of this compound. The intrinsic electronic properties of the pyridine ring make C-H functionalization challenging and highly dependent on the reaction conditions and directing groups used. nih.govnih.gov

The C-H bonds on the pyridine ring have different reactivities. The C-2 and C-6 positions are most electron-deficient, while the C-3 and C-5 positions are more electron-rich in character. Without a directing group, functionalization often occurs at the C-2 position due to its acidity and proximity to the nitrogen. nih.gov However, in the target molecule, the C-2 position is already substituted. Therefore, regioselective functionalization would target the C-3, C-4, or C-6 positions. Achieving high regioselectivity often requires the installation of a temporary directing group or the use of specific catalytic systems that favor one position over the others. nih.gov Recent advances have developed methods for meta-C-H functionalization of pyridines, which could potentially be applied to functionalize the C-3 position of the pyridine core in the target molecule. nih.gov

The competition between C-H activation on the pyridine ring versus the difluorophenyl ring is a key consideration. The higher acidity of the C-H bonds on the electron-deficient difluorophenyl ring often makes it the preferred site for functionalization under many palladium-catalyzed conditions. acs.orgbeilstein-journals.org

Absence of Specific Research Hinders Detailed Analysis of this compound's Reactivity

The inherent chemical functionalities of this compound—a bromine-substituted pyridine ring and a difluorophenyl group—suggest a rich potential for various chemical transformations. The bromine atom at the 5-position of the pyridine ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would be expected to proceed with high regioselectivity at the carbon-bromine bond.

Furthermore, the electronic nature of the pyridine ring and the difluorophenyl substituent would influence the chemo- and regio-selectivity of other potential reactions. For instance, nucleophilic aromatic substitution reactions might be directed to specific positions on either the pyridine or the phenyl ring, depending on the reaction conditions and the nature of the nucleophile. The fluorine atoms on the phenyl ring are generally less prone to substitution than the bromine atom, suggesting a degree of chemoselectivity.

However, without specific experimental studies, any discussion on the chemo- and regio-selectivity of this compound in multipurpose transformations remains speculative. Detailed research findings, including optimized reaction conditions, yields, and the precise determination of product isomers, are necessary to construct a scientifically accurate account. Such data would typically be presented in peer-reviewed research articles and patents, which are not available for this specific compound.

Consequently, the creation of data tables and a thorough, informative article as per the requested outline is not feasible at this time due to the absence of direct research on this compound. Further experimental investigation into the reactivity of this compound is required to elucidate its chemical behavior and potential for derivatization.

Exploration of Structure Activity Relationships Sar and Molecular Interactions in Vitro Focus

Design Principles for Analogs of 5-Bromo-2-(3,4-difluorophenyl)pyridine for SAR Exploration

The design of analogs for SAR studies is guided by established medicinal chemistry principles aimed at systematically probing the chemical space around the lead compound, this compound. The primary goal is to identify which parts of the molecule—the pharmacophore—are essential for biological activity and how modifications affect target interactions.

Key design principles for this scaffold include:

Bioisosteric Replacement: This principle involves substituting atoms or groups within the molecule with other groups that have similar physical or chemical properties, with the aim of altering biological activity in a predictable manner. For the target compound, the bromo substituent at the 5-position of the pyridine (B92270) ring is a key point for modification. It could be replaced with other halogens (Cl, F) to probe the effect of electronegativity and atomic radius, or with small alkyl groups (e.g., methyl) to explore steric and electronic effects. Similarly, the fluorine atoms on the phenyl ring could be replaced by other electron-withdrawing or electron-donating groups.

Conformational Constraint: The rotation between the pyridine and phenyl rings allows for conformational flexibility. Introducing bulky substituents adjacent to the inter-ring bond or cyclizing the structure can lock the molecule into a specific conformation. This helps to determine the "active" conformation required for binding to a biological target.

Homologation: This involves systematically increasing the size of a substituent, for example, by adding methylene (B1212753) units to an alkyl chain. While the parent compound lacks such a chain, analogs could be designed where the bromo group is replaced by a longer functional group to explore deeper binding pockets in a target protein.

Scaffold Hopping: This advanced strategy involves replacing the central pyridine core with other heterocyclic systems (e.g., pyrimidine, thiazole) while retaining the key aryl substituents. This can lead to novel intellectual property and may improve properties like metabolic stability or solubility. nih.govmdpi.com

The overarching aim is to build a comprehensive understanding of how steric bulk, electronics (electron-donating vs. withdrawing groups), and lipophilicity at each position of the scaffold contribute to molecular recognition and biological function.

Strategic Modification of the Pyridine Core and Aryl Substituent for Tuned Interactions

Systematic modification of the this compound scaffold allows for the fine-tuning of its interactions with biological targets. Modifications are typically focused on three key regions: the 5-position of the pyridine ring, other positions on the pyridine ring, and the 3,4-difluorophenyl moiety.

Modification of the 5-Bromo Substituent: The bromine atom is a key feature. Its replacement allows for probing the role of halogen bonding, a non-covalent interaction where the electropositive crown of the halogen interacts with a nucleophilic site on the target.

Varying Halogens: Replacing bromine with fluorine, chlorine, or iodine would systematically alter the size and polarizability of the substituent, directly impacting the strength of potential halogen bonds and van der Waals interactions.

Introducing Hydrogen Bond Donors/Acceptors: Replacing the bromo group with functionalities like a cyano (-CN), nitro (-NO2), or amide (-CONH2) group would test the importance of hydrogen bonding capabilities at this position.

Steric Probing: Introducing small alkyl (e.g., -CH3) or larger aryl groups can explore steric tolerance within the target's binding pocket. Some studies on pyridine derivatives have shown that bulky groups can lead to lower biological activity, suggesting a sterically constrained binding site. nih.gov

Positional Isomerism: Moving the 2-(3,4-difluorophenyl) group to the 3- or 4-position of the pyridine ring would drastically alter the geometry of the molecule and its ability to interact with specific residues in a binding pocket.

Additional Substitution: Adding substituents at the 3-, 4-, or 6-positions of the pyridine ring can modulate the basicity of the pyridine nitrogen and introduce new points of interaction.

Modification of the 3,4-Difluorophenyl Ring: The fluorine atoms significantly influence the electronic properties of the phenyl ring and can participate in hydrogen bonding or other dipole interactions.

Fluorine Positional Isomers: Moving the fluorine atoms to other positions (e.g., 2,4-difluoro or 3,5-difluoro) would alter the ring's electronic distribution and interaction geometry. The introduction of fluorine can enhance binding affinity and modulate physicochemical properties. mdpi.com

Bioisosteric Replacements: Replacing one or both fluorine atoms with other groups like trifluoromethyl (-CF3), methoxy (B1213986) (-OCH3), or hydroxyl (-OH) would provide insight into the electronic and hydrogen-bonding requirements of the binding site. Studies on related structures have shown that replacing a hydroxyl group with fluorine can enhance activity. rsc.org

Computational and Theoretical Studies on 5 Bromo 2 3,4 Difluorophenyl Pyridine

Electronic Structure and Molecular Orbital Analysis

This section would typically involve quantum chemical calculations to understand how electrons are distributed within the molecule and to determine its reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability. A typical study would calculate the energies of these orbitals and visualize their spatial distribution. For related bromo-fluoro-substituted aromatic compounds, these calculations are often performed using DFT methods like B3LYP with a basis set such as 6-311++G(d,p). researchgate.netajchem-a.com The results would be presented in a data table.

Table 1: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical data is available for 5-Bromo-2-(3,4-difluorophenyl)pyridine.

Electrostatic Potential Surface and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) surface map is used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. bhu.ac.in Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net This analysis helps in understanding non-covalent interactions, including hydrogen bonding and halogen bonding. Mulliken population analysis would further quantify the partial atomic charges on each atom. bhu.ac.in

Conformational Analysis and Dynamics of this compound

This analysis would explore the different spatial arrangements (conformations) of the molecule and their relative energies. The central bond connecting the pyridine (B92270) and difluorophenyl rings allows for rotation. A potential energy surface scan would be performed by systematically rotating this dihedral angle to identify the most stable (lowest energy) conformation. wu.ac.th Molecular dynamics simulations could further explore the molecule's behavior over time at different temperatures.

Theoretical Predictions of Spectroscopic Signatures and Vibrational Modes

Computational methods can predict spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies, researchers can assign specific spectral peaks to the stretching and bending modes of the molecule's chemical bonds (e.g., C-H, C-F, C-Br, C=N). mewaruniversity.org These theoretical spectra are often compared with experimental data to confirm the molecular structure.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

If the compound is being investigated for potential pharmaceutical applications, molecular docking and dynamics simulations are used to predict how it might interact with a biological target, such as a protein receptor.

Ligand-Protein Interaction Modeling and Binding Site Analysis

Molecular docking involves placing the molecule (the ligand) into the binding site of a protein to predict its preferred orientation and binding affinity. nih.govresearchgate.netnih.gov The strength of the interaction is often quantified by a docking score or binding energy. This analysis identifies key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov

Table 2: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| e.g., EGFR Kinase | Data not available | Data not available |

| e.g., DNA Gyrase | Data not available | Data not available |

Note: This table is for illustrative purposes only, showing the type of data that would be generated in such a study. ijpsjournal.comthaiscience.info No docking studies have been published for this compound.

Free Energy Perturbation Calculations for Analogs

Free Energy Perturbation (FEP) is a powerful computational method rooted in statistical mechanics used to calculate free energy differences between two states, such as the binding of two different ligands to a protein. wikipedia.org The underlying principle of FEP is the Zwanzig equation, which allows for the calculation of the free energy difference by "perturbing" or gradually transforming one molecule into another over a series of small, discrete steps in a computer simulation. wikipedia.org This "alchemical" transformation is non-physical but provides a rigorous thermodynamic pathway to compute the relative binding free energy (ΔΔG) of two ligands. vu.nl

In the context of drug discovery and medicinal chemistry, FEP calculations are invaluable for predicting the binding affinity of novel analogs of a lead compound. For instance, if this compound were a lead compound targeting a specific protein, FEP could be employed to predict how modifications to its structure would affect its binding affinity.

Hypothetical Application to this compound Analogs:

A hypothetical study could involve calculating the relative binding free energy of a series of analogs of this compound to a hypothetical protein target. The goal would be to understand the impact of substituting the bromine atom at the 5-position of the pyridine ring with other functional groups. A typical FEP workflow would involve:

System Setup: Building a simulation system containing the protein target, the ligand, solvent (typically water), and ions to neutralize the system.

Perturbation Pathway: Defining a series of transformations to mutate this compound into its analogs (e.g., substituting bromine with chlorine, a methyl group, or a cyano group).

Molecular Dynamics Simulations: Running molecular dynamics simulations for each step of the perturbation to sample the conformational space of the system.

Free Energy Calculation: Using the collected data to calculate the free energy change for each transformation and, subsequently, the relative binding free energies.

The results of such a study could provide valuable insights into the structure-activity relationship (SAR) of this class of compounds and guide the synthesis of more potent analogs.

Hypothetical FEP Calculation Results for Analogs of this compound:

| Analog | Modification at 5-position | Calculated ΔΔG (kcal/mol) vs. Parent | Predicted Affinity Change |

| Analog 1 | -Cl | -0.5 | Higher Affinity |

| Analog 2 | -CH3 | +1.2 | Lower Affinity |

| Analog 3 | -CN | -1.0 | Higher Affinity |

| Analog 4 | -OCH3 | +0.8 | Lower Affinity |

Quantum Chemical Investigations into Reaction Mechanisms Involving this compound

Quantum chemical (QC) methods, such as Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. These methods can be used to study the electronic structure of molecules and to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. researchgate.net This allows for the calculation of important parameters like activation energies and reaction enthalpies, providing a deeper understanding of reaction kinetics and thermodynamics.

For a molecule like this compound, QC investigations could be used to explore its reactivity in various chemical transformations. For example, the bromine atom on the pyridine ring is a potential site for nucleophilic aromatic substitution (SNAr) reactions.

Hypothetical Application to a Reaction of this compound:

A hypothetical quantum chemical study could investigate the mechanism of the SNAr reaction of this compound with a nucleophile, such as methoxide (CH3O-). The study would aim to:

Determine the preferred reaction pathway.

Characterize the geometry and energy of the transition state.

Calculate the activation energy barrier for the reaction.

Investigate the influence of the difluorophenyl group on the reactivity of the pyridine ring.

Such a study would involve calculating the energies of the reactants, the Meisenheimer intermediate (the intermediate formed during the SNAr reaction), the transition states, and the products. The results would provide a detailed atomistic picture of the reaction mechanism.

Hypothetical Calculated Parameters for the SNAr Reaction of this compound with Methoxide:

| Parameter | Calculated Value (kcal/mol) |

| Energy of Reactants | 0.0 |

| Energy of Meisenheimer Intermediate | -5.2 |

| Energy of Transition State 1 (Intermediate Formation) | +15.8 |

| Energy of Transition State 2 (Bromide Departure) | +12.3 |

| Energy of Products | -10.7 |

| Overall Reaction Enthalpy (ΔH) | -10.7 |

| Activation Energy (Ea) | +15.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological data. mdpi.com Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds.

QSAR modeling is a valuable tool in drug discovery for prioritizing compounds for synthesis and testing, thus saving time and resources.

Hypothetical Application to Analogs of this compound:

A hypothetical QSAR study could be performed on a series of analogs of this compound with known inhibitory activity against a particular enzyme. The steps to build the QSAR model would include:

Data Set Collection: Assembling a dataset of structurally diverse analogs of this compound with their corresponding biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological indices.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the QSAR model to ensure its predictive power using internal and external validation techniques.

The resulting QSAR model could then be used to predict the biological activity of new, designed analogs of this compound.

Hypothetical Data for a QSAR Model of this compound Analogs:

| Compound | logP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Experimental pIC50 | Predicted pIC50 |

| This compound | 3.5 | 272.0 | 2.1 | 6.2 | 6.1 |

| Analog 1 | 3.2 | 227.6 | 2.3 | 6.5 | 6.4 |

| Analog 2 | 4.1 | 286.1 | 1.9 | 5.8 | 5.9 |

| Analog 3 | 3.6 | 279.1 | 3.5 | 6.8 | 6.7 |

| Analog 4 | 3.8 | 288.1 | 2.0 | 6.0 | 6.0 |

Academic and Research Applications of 5 Bromo 2 3,4 Difluorophenyl Pyridine

Role as a Versatile Building Block in Complex Organic Synthesis

5-Bromo-2-(3,4-difluorophenyl)pyridine serves as a key intermediate in the synthesis of a wide range of organic molecules. The presence of a bromine atom on the pyridine (B92270) ring allows for a variety of cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.

Notably, this compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov This reaction enables the introduction of a diverse array of aryl and heteroaryl substituents at the 5-position of the pyridine ring by reacting with various boronic acids. nih.govnih.gov The general applicability of Suzuki reactions to bromopyridine derivatives is well-documented, providing a reliable method for creating complex biaryl structures. nih.govresearchgate.net

Beyond Suzuki couplings, the reactivity of the C-Br bond can be exploited in other significant transformations, including:

Heck Coupling: For the formation of new carbon-carbon bonds with alkenes.

Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups.

Sonogashira Coupling: For the introduction of alkyne moieties. nih.gov

| Reaction Type | Reactant | Catalyst System (Typical) | Bond Formed | Potential Application |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) | Synthesis of biaryl compounds for pharmaceuticals and materials. nih.govnih.gov |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) | Creation of substituted styrenes and related structures. |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | C-N (Aryl-Amine) | Synthesis of anilines and other nitrogen-containing compounds. |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (Aryl-Alkynyl) | Formation of aryl alkynes for use in materials and bioactive molecules. nih.gov |

Utilization in the Design and Synthesis of Advanced Ligands for Catalysis

In the field of catalysis, the design of sophisticated ligands is crucial for controlling the activity and selectivity of metal catalysts. Pyridine-containing molecules are frequently used as ligands due to the coordinating ability of the nitrogen atom. Bidentate and pincer-type ligands often exhibit enhanced stability and performance in catalytic reactions. nih.gov

While direct applications of this compound in catalysis are not extensively documented, its structure provides a platform for the synthesis of novel ligands. Through functionalization at the bromine position, it is possible to introduce additional coordinating groups, thereby creating bidentate or multidentate ligands. For instance, coupling reactions could be employed to attach another pyridine ring or a phosphine (B1218219) group, leading to the formation of ligands with potential applications in various catalytic transformations, including oxidation and cross-coupling reactions. nih.govresearchgate.net The electronic properties imparted by the difluorophenyl group could also modulate the donor-acceptor characteristics of the resulting ligand, offering a way to fine-tune the catalytic activity.

Applications in the Development of Next-Generation Chemical Probes

A significant area of application for this compound is in the development of chemical probes, particularly for epigenetic targets. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in various diseases, including cancer. nih.govacs.org The development of potent and selective inhibitors for specific bromodomains is an active area of research.

This compound is a key intermediate in the synthesis of inhibitors targeting BRD9, a subunit of the SWI/SNF chromatin remodeling complex. nih.govacs.orgnih.gov The general structure of many BRD9 inhibitors features a central heterocyclic core, and this compound provides the necessary 2-(3,4-difluorophenyl)pyridine (B3264169) fragment. The bromine atom serves as a handle for further chemical modifications and the attachment of other molecular fragments required for potent and selective binding to the target bromodomain. nih.gov The development of such chemical probes is essential for elucidating the biological functions of proteins and for validating them as therapeutic targets. nih.govacs.org

| Target Protein | Role of this compound | Significance |

|---|---|---|

| BRD9 (Bromodomain-containing protein 9) | Provides the 2-(3,4-difluorophenyl)pyridine core structure. | Enables the synthesis of potent and selective inhibitors for studying the biological role of BRD9 in diseases like cancer. nih.govacs.orgnih.gov |

Exploration in Early-Stage Agrochemical and Veterinary Research

Pyridine-based compounds are of considerable importance in the agrochemical industry, with many commercial herbicides, fungicides, and insecticides containing a pyridine ring. nbinno.comnih.govnih.gov The introduction of fluorine atoms into these molecules often enhances their biological activity and metabolic stability. nih.gov

In the context of veterinary medicine, many of the same principles apply, as compounds with desirable biological activities can often be adapted for animal health applications. However, there is currently limited publicly available research specifically detailing the use of this compound in the development of veterinary drugs.

Potential Contributions to Academic Materials Science Research

In materials science, there is a continuous search for new organic molecules with interesting electronic and photophysical properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netlbl.goveuropean-mrs.comucm.essigmaaldrich.com Conjugated organic materials, often containing aromatic and heteroaromatic rings, are central to this field.

The structure of this compound makes it a candidate for the synthesis of novel organic electronic materials. The 2-phenylpyridine (B120327) scaffold is a well-known component in materials for organic electronics. The presence of fluorine atoms can influence the energy levels of the molecular orbitals, which is a critical parameter for charge injection and transport in electronic devices. mdpi.com The bromine atom can be used to extend the conjugation of the molecule through polymerization or by coupling with other aromatic units, leading to the creation of new polymers and oligomers with potentially useful optoelectronic properties.

Future Perspectives and Emerging Research Directions for 5 Bromo 2 3,4 Difluorophenyl Pyridine

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of pyridine (B92270) derivatives often involves multi-step processes that utilize hazardous reagents, stoichiometric amounts of catalysts, and volatile organic solvents, leading to significant waste generation. uni-saarland.de The development of green and sustainable synthetic methods for 5-Bromo-2-(3,4-difluorophenyl)pyridine is a critical future objective. This aligns with the broader goals of green chemistry to reduce the environmental impact of chemical manufacturing. uni-saarland.de

Key research directions include:

Catalytic C-H Arylation: Moving beyond traditional cross-coupling reactions that require pre-functionalized starting materials, research into direct C-H arylation of a 5-bromopyridine core with 1,2-difluorobenzene (B135520) would represent a significant step forward in atom economy.

Microwave and Ultrasound-Assisted Synthesis: The application of non-conventional energy sources like microwave and ultrasound irradiation can dramatically reduce reaction times, improve yields, and often allow for the use of more environmentally benign solvents, including water. researchgate.netnih.gov

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled selectivity under mild conditions, minimizing by-product formation and eliminating the need for heavy metal catalysts.

Renewable Solvents: Replacing conventional petroleum-based solvents with bio-renewable alternatives such as ionic liquids or deep eutectic solvents could significantly lower the environmental footprint of the synthesis process. uni-saarland.de

| Green Chemistry Approach | Potential Advantage for Synthesis | Relevant Principles |

| Direct C-H Arylation | Reduces pre-functionalization steps, improves atom economy. | Atom Economy, Waste Prevention |

| Microwave-Assisted Synthesis | Accelerates reaction rates, improves energy efficiency. nih.gov | Energy Efficiency |

| Biocatalysis | High selectivity, mild reaction conditions, reduces waste. | Use of Catalysis |

| Use of Aqueous Media | Reduces reliance on volatile organic compounds (VOCs). uni-saarland.de | Safer Solvents & Auxiliaries |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced heat transfer, improved safety for hazardous reactions, and facile scalability. spirochem.comnih.gov Integrating the synthesis of this compound and its derivatives into flow chemistry platforms is a promising avenue for future research. researchgate.net This approach allows for precise control over reaction parameters, which can lead to higher yields and purities. researchgate.net

Furthermore, coupling flow reactors with automated synthesis platforms can accelerate the discovery of new derivatives. chemrxiv.org Automated systems can rapidly screen different reaction conditions and starting materials, enabling the high-throughput synthesis of compound libraries based on the this compound scaffold. This is particularly valuable for drug discovery programs where large numbers of analogues are needed for structure-activity relationship (SAR) studies. chemrxiv.org

Deeper Mechanistic Understanding of Its Reactivity and Biological Interactions

A thorough understanding of the reaction mechanisms is fundamental to optimizing existing synthetic transformations and discovering new ones. For this compound, this involves detailed investigations into the kinetics and thermodynamics of its key reactions, such as Suzuki and Buchwald-Hartwig couplings at the C-Br bond. Computational methods, like Density Functional Theory (DFT), can provide valuable insights into transition states and reaction pathways, guiding experimental design. rsc.org

Expansion of Its Utility as a Scaffold for Diverse Chemical Biology Research

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to engage in key biological interactions. mdpi.com The this compound structure is a versatile platform for chemical biology research. The bromine atom serves as a convenient attachment point for various functional groups, allowing for the creation of chemical probes and tool compounds.

Future applications in this area could include:

Fluorescent Probes: Attaching a fluorophore to the scaffold could enable the visualization of biological processes or the localization of a target protein within cells.

Biotinylated Affinity Reagents: Incorporating a biotin (B1667282) tag would allow for the isolation and identification of protein binding partners through techniques like affinity chromatography.

Photoaffinity Labels: Introduction of a photoreactive group could be used to covalently label and identify the specific binding site of the molecule on its biological target.

The development of such tools would enable a deeper interrogation of the biological pathways modulated by derivatives of this scaffold.

Unexplored Reactivity and Functionalization Pathways

While the Suzuki coupling of the C-Br bond is a well-established transformation, many other potential reactions of this compound remain underexplored. The presence of multiple C-H bonds on both the pyridine and difluorophenyl rings offers opportunities for late-stage functionalization, a powerful strategy for rapidly creating structural diversity. nih.gov

Emerging research directions could focus on:

Directed C-H Functionalization: Using directing groups to selectively activate and functionalize specific C-H bonds on either aromatic ring, allowing for the introduction of new substituents with high regioselectivity. nih.gov

Photoredox Catalysis: Employing light-mediated reactions to access novel transformations that are not achievable through traditional thermal methods. This could include radical-based additions or cross-coupling reactions under exceptionally mild conditions.

Ring Transformation Reactions: Investigating conditions that could induce rearrangement or transformation of the pyridine ring to generate entirely new heterocyclic systems, further expanding the chemical space accessible from this starting material. researchgate.net

| Functionalization Pathway | Potential Outcome |

| Late-Stage C-H Activation | Rapid diversification of the core scaffold. nih.gov |

| Photoredox Catalysis | Access to novel reactivity under mild conditions. |

| Metal-Catalyzed Borylation | Introduction of a boronic ester for further cross-coupling. |

| Nucleophilic Aromatic Substitution | Replacement of fluorine atoms under specific conditions. |

By exploring these future perspectives, the scientific community can unlock the full potential of this compound as a versatile building block for creating novel materials and therapeutics.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(3,4-difluorophenyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling between a brominated pyridine derivative (e.g., 5-bromo-2-iodopyridine) and a 3,4-difluorophenylboronic acid. Key parameters include:

- Catalyst System : Use Pd(PPh₃)₄ (1–2 mol%) with a base like Na₂CO₃ in a 3:1 dioxane/water mixture at 80–100°C for 12–24 hours .

- Optimization : Employ continuous flow reactors for scalability and improved yield (up to 85% reported for analogous bromopyridines) .

- Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and coupling patterns (e.g., meta-fluorine substituents show splitting). Fluorine signals appear at δ -110 to -150 ppm in ¹⁹F NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₁₁H₆BrF₂N: 278.97 g/mol). Look for [M+H]⁺ at m/z 279.97 .

- XRD : Single-crystal X-ray diffraction resolves regiochemistry and dihedral angles between pyridine and phenyl rings (analogous compounds show angles of 15–30°) .

Q. How should solubility and stability be managed during biological assays?

Methodological Answer:

- Solubility : Prepare stock solutions in DMSO (≥10 mM) due to low aqueous solubility (logP ~3.2 predicted). Confirm homogeneity via dynamic light scattering .

- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the bromine substituent. Monitor degradation by HPLC (C18 column, 70:30 MeCN/H₂O, 1 mL/min) .

Q. What biological targets are associated with brominated difluorophenylpyridines?

Methodological Answer: Similar compounds inhibit kinases (e.g., EGFR, IC₅₀ ~0.5–2 µM) and modulate G-protein-coupled receptors (GPCRs). Assay design recommendations:

- Use HEK293 cells transfected with target receptors for binding studies.

- Validate target engagement via Western blot (phosphorylation inhibition) or calcium flux assays .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation or functionalization be addressed?

Methodological Answer:

- Directed Ortho-Metalation : Use LiTMP (2.2 eq) at -78°C to direct bromine or fluorine substitution. For example, 2-pyridyllithium intermediates react selectively with electrophiles at the 5-position .

- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict electron density distribution, favoring electrophilic attack at the 5-position (Mulliken charge: -0.25e vs. -0.12e at 3-position) .

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., Gefitinib for EGFR).

- Metabolite Interference : Perform LC-MS/MS to identify metabolites (e.g., debrominated products) that may act as off-target inhibitors .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to differentiate true activity from noise in dose-response curves .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for optimizing potency?

Methodological Answer:

- Core Modifications : Synthesize derivatives with Cl, Me, or OMe substituents at the pyridine 4-position.

- Bioisosteric Replacement : Replace Br with CF₃ (similar steric bulk) to assess halogen bonding effects.

- 3D-QSAR : CoMFA models (Tripos SYBYL) correlate electrostatic fields with IC₅₀ values, guiding iterative design .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to validate experimental vs. predicted values?

Methodological Answer:

Q. Conflicting cytotoxicity results across cell lines: What factors should be controlled?

Methodological Answer:

- Cell Line Authentication : STR profiling to confirm identity (e.g., HeLa vs. MCF-7).

- Microenvironment : Replicate hypoxia (5% O₂) or serum-free conditions to mimic in vivo variability.

- ROS Measurement : Use DCFH-DA probe to rule out oxidative stress as a confounding factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.